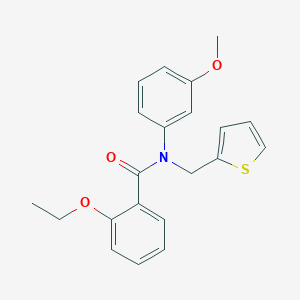![molecular formula C21H19ClN2O4S B257438 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. The compound was first discovered by Pfizer in 2003 and has since been the subject of numerous scientific studies.
Mécanisme D'action
2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide works by selectively inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3 activity, 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide blocks the downstream signaling pathways of these cytokines, thereby reducing the activation and proliferation of T cells and other immune cells involved in the autoimmune response.
Biochemical and Physiological Effects:
2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have significant biochemical and physiological effects in various animal models of autoimmune diseases. Studies have shown that the compound can reduce the production of inflammatory cytokines and chemokines, inhibit T cell activation and proliferation, and prevent the development of autoimmune diseases in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide for lab experiments is its high selectivity for JAK3, which reduces the risk of off-target effects and toxicity. The compound also has good pharmacokinetic properties and can be administered orally, making it a convenient and cost-effective option for preclinical studies. However, one limitation of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is its relatively short half-life, which may require frequent dosing in some experimental settings.
Orientations Futures
There are several potential future directions for the study of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its therapeutic applications. One area of interest is the potential use of the compound in combination with other immunomodulatory drugs for the treatment of autoimmune diseases. Another area of interest is the potential use of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the prevention of organ transplant rejection, as the compound has been shown to have immunosuppressive effects in animal models. Finally, further studies are needed to fully understand the long-term safety and efficacy of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in humans, as well as its potential applications in other diseases beyond autoimmune disorders.
Méthodes De Synthèse
The synthesis of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves the reaction of 2-chlorophenol with acetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 2-aminobenzoyl chloride to form 2-{[(2-chlorophenoxy)acetyl]amino}-benzoic acid. The final step involves the reaction of the benzoic acid derivative with furan-2-ylmethylamine and cyclopenta[b]thiophene-3-carboxylic acid to form 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
Applications De Recherche Scientifique
2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. The compound works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in the immune response.
Propriétés
Nom du produit |
2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
|---|---|
Formule moléculaire |
C21H19ClN2O4S |
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4S/c22-15-7-1-2-8-16(15)28-12-18(25)24-21-19(14-6-3-9-17(14)29-21)20(26)23-11-13-5-4-10-27-13/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,23,26)(H,24,25) |
Clé InChI |
MPPQSDCUGVYERM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)COC4=CC=CC=C4Cl |
SMILES canonique |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)COC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)



![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257376.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257377.png)

![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B257380.png)